molecular formula C8H4ClNO2 B3024755 4-Chlorophthalimide CAS No. 7147-90-2

4-Chlorophthalimide

Cat. No.: B3024755
CAS No.: 7147-90-2
M. Wt: 181.57 g/mol
InChI Key: BGJNRQSGJHVURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophthalimide is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of phthalimide, where one of the hydrogen atoms in the aromatic ring is replaced by a chlorine atom. This compound is known for its slight yellow crystalline appearance and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalimide can be synthesized through several methods. One common method involves the reaction of 4-chlorophthalic anhydride with ammonia or primary amines. The reaction typically occurs in a solvent such as chlorobenzene, with the temperature maintained at around 110°C and a pressure of 0.6 MPa oxygen .

Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of 4-chlorophthalic anhydride with ammonia or amines. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalimide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form 4-chloroisoindoline derivatives.

    Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Scientific Research Applications

4-Chlorophthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs with potential anticancer, antibacterial, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

    Phthalimide: The parent compound of 4-chlorophthalimide, used in similar applications but lacks the chlorine atom.

    N-Chlorophthalimide: Another derivative with a chlorine atom on the nitrogen, used as an oxidizing agent.

    4-Bromophthalimide: Similar to this compound but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain substitution and reduction reactions where other similar compounds may not be as effective .

Properties

IUPAC Name

5-chloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNRQSGJHVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282646
Record name 4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-90-2
Record name 7147-90-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g of 4-chlorophthalic anhydride in 24.6 g of formamide is heated at a temperature in the region of 120° C. with stirring for 3 hours and is then cooled to a temperature in the region of 20° C. and poured into 100 cm3 of water. After stirring for 30 minutes, the mixture is filtered and the precipitate is then dried under vacuum at a temperature in the region of 60° C. 10.4 g of 4-chlorophthalimide are thus obtained in the form of a solid melting at 171° C. Rf=0.07 (thin layer chromatography on silica gel, eluent: dichloromethane).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The suspension of 4-chlorophthalic anhydride (3 g) in formamide (15 ml) was heated with stirring to 150° C. for 1 h. The resulting yellowish solution was cooled to rt and the product was fractionally precipitated by addition of water to yield 4-chlorophthalimide (1.91 g) as colourless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophthalimide
Reactant of Route 2
Reactant of Route 2
4-Chlorophthalimide
Reactant of Route 3
Reactant of Route 3
4-Chlorophthalimide
Reactant of Route 4
4-Chlorophthalimide
Reactant of Route 5
4-Chlorophthalimide
Reactant of Route 6
Reactant of Route 6
4-Chlorophthalimide
Customer
Q & A

Q1: What are the main applications of 4-chlorophthalimide in polymer chemistry?

A1: this compound serves as a versatile building block for synthesizing various polyimides. [, , , , , ] Researchers utilize its reactivity to create polymers with desirable properties such as high glass transition temperatures, good thermal stability, and improved solubility in organic solvents. [, , , , ] For instance, it acts as a precursor to bisphenol F-type dianhydride (BPFDA), which is then used to prepare polyimide films with excellent thermal and mechanical properties. []

Q2: How does the structure of this compound facilitate polymerization reactions?

A2: The presence of the chlorine atom in this compound allows for nucleophilic aromatic substitution reactions. This reactivity is crucial for its use in polymerization reactions. [, , , ] For example, it reacts with bisphenols to form bis(chlorophthalimide) monomers, which can then undergo polymerization to yield poly(ether imide)s. []

Q3: What influences the molecular weight of polymers synthesized using this compound derivatives?

A3: Factors like the structure of the diamine monomer, the presence of bulky substituents, and reaction conditions (catalyst, solvent, temperature) can significantly impact the molecular weight of the resulting polymers. [, ] For instance, bulky side substituents on bis(this compound)s generally lead to higher molecular weight polymers due to reduced steric hindrance during polymerization. []

Q4: Can the properties of polymers derived from this compound be further modified after synthesis?

A4: Yes, polymers containing this compound derivatives can be modified post-polymerization. For example, hyperbranched poly(ether imide)s with hydroxyl end groups, synthesized from this compound-based monomers, can undergo acylation or nucleophilic substitution reactions. [] This end-group modification can improve the polymer's thermal stability and solubility. []

Q5: Are there studies investigating the reactivity of this compound derivatives in polymerization reactions?

A5: Yes, kinetic studies have been conducted to understand the reactivity of bischloroimide monomers, including those derived from this compound. [] Researchers used model compounds and techniques like gas chromatography-mass spectrometry (GC-MS) to investigate the reaction kinetics and optimize polymerization conditions. []

Q6: Beyond polymer chemistry, are there other applications of this compound?

A6: this compound serves as a starting material for synthesizing various organic compounds. One example is its use in synthesizing Schiff bases of N-substituted isatins, which are investigated for their potential antibacterial activity. []

Q7: What are the spectroscopic characteristics of this compound?

A7: this compound can be characterized using spectroscopic techniques like 1H NMR and IR spectroscopy. [] The obtained spectra provide information about its structure and purity.

Q8: Are there known examples of this compound derivatives exhibiting regioisomerism?

A8: Yes, studies have explored the regioisomerism of products obtained from reactions involving this compound. [] For example, the Perkin reaction of this compound with active methylene compounds can yield different regioisomers. [] Understanding regioisomerism is crucial for controlling the synthesis of specific target compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.